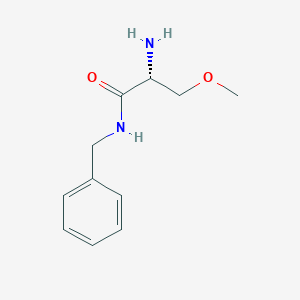

(R)-Amino-N-benzyl-3-methoxypropionamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLANNRKFDHEKD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435655 | |

| Record name | N-Benzyl-O-methyl-D-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196601-69-1 | |

| Record name | (R)-2-Amino-N-benzyl-3-methoxypropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196601-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-O-methyl-D-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-AMINO-3-METHOXY-N-(PHENYLMETHYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88M5U8KUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Amino-N-benzyl-3-methoxypropionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Amino-N-benzyl-3-methoxypropionamide, also known by synonyms such as Desacetyl Lacosamide and (2R)-2-amino-N-benzyl-3-methoxypropanamide, is a chiral organic compound of significant interest in the pharmaceutical industry.[1][2] Its primary relevance lies in its role as a key intermediate and a known impurity in the synthesis of the antiepileptic drug, Lacosamide.[3] Understanding the chemical and physical properties, synthesis, and biological context of this compound is crucial for the efficient and pure production of Lacosamide. This technical guide provides a comprehensive overview of this compound, consolidating available data to support research and development efforts.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a central propionamide backbone with a methoxy group at the 3-position, an amino group at the 2-position in the (R)-configuration, and a benzyl group attached to the amide nitrogen.

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-N-benzyl-3-methoxypropanamide[1][2] |

| CAS Number | 196601-69-1[1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂[1][2] |

| Molecular Weight | 208.26 g/mol [1] |

| SMILES | COC--INVALID-LINK--N[1][2] |

| InChI Key | WPLANNRKFDHEKD-SNVBAGLBSA-N[1][2] |

| Synonyms | Desacetyl lacosamide, (2R)-2-amino-N-benzyl-3-methoxypropanamide, Lacosamide impurity D[1][2] |

Physicochemical Properties

While comprehensive, peer-reviewed data on the physicochemical properties of this compound are limited, information from chemical suppliers and databases provides some insight.

| Property | Value | Source |

| Appearance | Light yellow oil or off-white low-melting solid | [3][4] |

| Boiling Point (Predicted) | 421.9 ± 45.0 °C | [5] |

| Density (Predicted) | 1.107 g/cm³ | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| pKa (Predicted) | 15.04 ± 0.46 | [5] |

Experimental Protocols and Synthesis

This compound is primarily synthesized as an intermediate in the production of Lacosamide. Several patented methods and research articles describe its preparation, often starting from D-serine. A general synthetic approach involves the protection of the amino group of D-serine, methylation of the hydroxyl group, amidation with benzylamine, and subsequent deprotection of the amino group.

One described method involves the following conceptual steps:

-

Protection of D-serine: The amino group of D-serine is protected, for example, with a Boc (tert-butyloxycarbonyl) group.

-

Methylation: The hydroxyl group of the protected D-serine is methylated, typically using a methylating agent like methyl iodide in the presence of a base.

-

Amidation: The carboxylic acid of the resulting intermediate is coupled with benzylamine to form the N-benzyl amide.

-

Deprotection: The protecting group on the amino group is removed to yield this compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are scarce. While some commercial suppliers offer this data upon request, it is not consistently found in peer-reviewed publications. The characterization is often mentioned in the context of impurity identification in Lacosamide synthesis.[6]

Biological Context and Signaling Pathways

The biological significance of this compound is intrinsically linked to its role as the direct precursor to Lacosamide. Lacosamide is an antiepileptic drug with a distinct mechanism of action.[7] It selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs) in neurons.[7] This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, which are characteristic of seizure states.

The mechanism does not significantly affect the fast inactivation of VGSCs, distinguishing Lacosamide from other sodium channel-blocking antiepileptic drugs like carbamazepine and phenytoin. This selective action is thought to contribute to its efficacy and tolerability profile.

Below is a diagram illustrating the proposed mechanism of action of Lacosamide, and by extension, the biological pathway relevant to its precursor.

Caption: Proposed mechanism of Lacosamide on voltage-gated sodium channels.

Experimental Workflow for Impurity Analysis

Given that this compound is a known impurity in Lacosamide production, a typical analytical workflow would involve its detection and quantification in the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a common method for this purpose.

References

- 1. (R)-2-Amino-N-benzyl-3-methoxypropionamide [lgcstandards.com]

- 2. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. esschemco.com [esschemco.com]

- 4. 196601-69-1|(R)-2-Amino-N-benzyl-3-methoxypropanamide|BLD Pharm [bldpharm.com]

- 5. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

(R)-Amino-N-benzyl-3-methoxypropionamide CAS number 196601-69-1

CAS Number: 196601-69-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Amino-N-benzyl-3-methoxypropionamide, with the CAS number 196601-69-1, is a chiral organic compound of significant interest in the pharmaceutical industry. It is primarily recognized as a key intermediate in the synthesis of the antiepileptic drug Lacosamide.[1][2] Additionally, it is known as a principal impurity and degradation product of Lacosamide, often referred to as N-Desacetyl Lacosamide or Descarbonyl Lacosamide.[3][4][5] Understanding the chemical properties, synthesis, and analytical characterization of this compound is crucial for the development, manufacturing, and quality control of Lacosamide. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its formation, and its role in the context of Lacosamide.

Chemical and Physical Properties

This compound is a white to off-white, low-melting solid or a colorless liquid at room temperature.[5][6] It is characterized by a chiral center, which is critical for the stereospecific synthesis of the (R)-enantiomer of Lacosamide.[1] The compound's structure includes an amino group, a benzyl substituent, and a methoxy group attached to a propionamide backbone.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| Appearance | White to off-white low-melting solid; Colorless liquid | [5][6] |

| Boiling Point | 421.9 ± 45.0 °C (Predicted) | |

| Density | 1.107 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [5] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5] |

Table 2: Chromatographic and Spectrometric Data

| Technique | Parameter | Value | Source(s) |

| LC-MS | [M+H]⁺ | m/z 209 | [4] |

| LC-MS/MS | Product Ions | m/z 177, 144, 116, 108, 91 | [4] |

| Purity (by HPLC) | >95% to ≥98.0% | [1][6] |

Experimental Protocols

Detailed experimental protocols for the synthesis or specific analysis of this compound are not extensively published in peer-reviewed literature, as it is often an intermediate in patented processes. However, its formation as a degradation product of Lacosamide under forced conditions is well-documented. The following protocols are based on published degradation studies and general synthetic steps outlined in patents.

Protocol 1: Formation via Acid-Catalyzed Hydrolysis of Lacosamide (Forced Degradation Study)

This protocol describes the formation of this compound (referred to as DP-I in the study) from Lacosamide under acidic stress conditions.

Objective: To generate and identify this compound as a degradation product of Lacosamide.

Materials:

-

Lacosamide

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Methanol

-

Water (HPLC grade)

-

Reverse-phase C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

-

LC-MS system with TOF-MS and MS/MS capabilities

Procedure:

-

Sample Preparation: Prepare a stock solution of Lacosamide in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Take 1 mL of the Lacosamide stock solution and add 1 mL of 1 M HCl.

-

Reflux the mixture at 80°C for 8 hours.

-

After cooling to room temperature, neutralize the solution with 1 M NaOH.

-

Dilute the resulting solution with a water:methanol (50:50 v/v) mixture to a final concentration of approximately 100 µg/mL.[7][8]

-

-

Chromatographic Separation:

-

Mass Spectrometric Analysis:

-

Analyze the eluent using an LC-MS system to identify the degradation products.

-

This compound (DP-I) will be identified by its protonated molecular ion [M+H]⁺ at m/z 209.[4][8]

-

Perform MS/MS analysis on the ion at m/z 209 to confirm its structure by comparing the fragmentation pattern with known data.[4][8]

-

Protocol 2: General Synthesis as a Lacosamide Intermediate (Conceptual)

This protocol outlines a general, conceptual synthetic route to this compound based on patent literature. This is not a detailed, step-by-step protocol but rather a description of the chemical transformation.

Objective: To synthesize this compound.

Reaction Scheme: The synthesis often involves the chiral resolution of a racemic mixture of 2-amino-N-benzyl-3-methoxypropionamide or a stereospecific synthesis from a chiral precursor like D-serine. A common method involves the use of a chiral resolving agent.[2]

General Steps:

-

Preparation of Racemic 2-amino-N-benzyl-3-methoxypropionamide: This can be synthesized from appropriate starting materials through standard amidation and other functional group transformations.

-

Chiral Resolution:

-

The racemic mixture is treated with a chiral resolving agent, such as D-tartaric acid, in a suitable solvent system (e.g., a mixture of a lower alcohol and water).[2]

-

This results in the formation of diastereomeric salts, (R)-2-amino-N-benzyl-3-methoxypropionamide-D-tartrate and (S)-2-amino-N-benzyl-3-methoxypropionamide-D-tartrate.[2]

-

Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution.[2]

-

-

Isolation of the Free Base:

-

The isolated diastereomeric salt is then treated with a base to neutralize the tartaric acid and liberate the free amine, this compound.

-

The product is then extracted and purified using standard techniques such as crystallization or chromatography.

-

Mandatory Visualizations

Logical Relationships and Pathways

The following diagrams illustrate the key roles of this compound in the context of Lacosamide.

Caption: Synthesis of Lacosamide via this compound.

Caption: Formation as a Lacosamide degradation product under acidic stress.

Biological Activity and Significance

Currently, there is no significant body of research detailing the specific pharmacological or biological activities of this compound itself. Its primary significance in the field of drug development is as a critical building block for the synthesis of Lacosamide.[1] As an impurity, its presence in the final drug product must be carefully controlled and monitored to ensure the safety and efficacy of Lacosamide. The stereochemistry of this intermediate is paramount, as the (S)-enantiomer of Lacosamide is less potent than the desired (R)-enantiomer.

The mechanism of action of Lacosamide involves the selective enhancement of the slow inactivation of voltage-gated sodium channels in the brain, which helps to stabilize hyperexcitable neuronal membranes and thereby prevent seizures.[9] While this compound is a direct precursor, it lacks the N-acetyl group necessary for this specific pharmacological activity.

Conclusion

This compound (CAS 196601-69-1) is a compound of high importance for pharmaceutical professionals involved in the development and manufacturing of the antiepileptic drug Lacosamide. Its role as a key synthetic intermediate and a major degradation product necessitates a thorough understanding of its properties and the methods for its synthesis and detection. This technical guide has provided a consolidated source of information, including quantitative data, experimental protocols, and logical pathway diagrams, to aid researchers and scientists in their work with this compound. The control of its formation and purity is essential for ensuring the quality and safety of Lacosamide.

References

- 1. WO2011099033A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide - Google Patents [patents.google.com]

- 2. CN102516114B - R-(-)-2-amino-3-methoxyl-N-benzyl propionamide-D-tartrate and preparation method thereof - Google Patents [patents.google.com]

- 3. Lacosamide EP Impurity D (R-isomer) | 196601-69-1 | SynZeal [synzeal.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 196601-69-1|this compound [rlavie.com]

- 6. esschemco.com [esschemco.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. What is the mechanism of Lacosamide? [synapse.patsnap.com]

Technical Guide: (R)-Amino-N-benzyl-3-methoxypropionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-Amino-N-benzyl-3-methoxypropionamide, a key intermediate in the synthesis of the anticonvulsant drug Lacosamide. This document details its physicochemical properties, including its molecular weight, and outlines its role in pharmaceutical manufacturing. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound is a chiral organic compound that serves as a critical building block in the synthesis of Lacosamide.[1] Lacosamide is an antiepileptic drug used for the treatment of partial-onset seizures. The stereochemistry of this compound is crucial for the efficacy of the final active pharmaceutical ingredient. Understanding the properties of this intermediate is essential for process optimization, impurity profiling, and ensuring the quality of the final drug product.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, characterization, and use in synthetic protocols.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [2][3][4][5][6] |

| Molecular Weight | 208.26 g/mol | [2][4][5][7] |

| CAS Number | 196601-69-1 | [2][3][4] |

| Appearance | Colorless liquid | [3] |

| IUPAC Name | (2R)-2-amino-N-benzyl-3-methoxypropanamide | [5] |

| Synonyms | (R)-2-amino-N-benzyl-3-methoxypropanamide, N-Desacetyl Lacosamide | [3] |

Synthesis and Role in Lacosamide Production

This compound is a key intermediate in the synthesis of Lacosamide. The manufacturing process of Lacosamide often involves the resolution of a racemic mixture or an asymmetric synthesis to obtain the desired (R)-enantiomer of this intermediate. The purity and stereochemical integrity of this compound are paramount as they directly impact the quality and therapeutic efficacy of the final Lacosamide product.

The diagram below illustrates the logical relationship in the synthesis of Lacosamide, highlighting the central role of this compound.

Caption: Logical workflow of Lacosamide synthesis.

Experimental Protocols

While specific experimental protocols are proprietary to manufacturers, a general methodology for the synthesis and analysis of this compound can be outlined.

General Synthetic Approach

A common synthetic route starts from D-serine. The hydroxyl group is first methylated, and the amino group is protected. The carboxylic acid is then activated and coupled with benzylamine to form the amide bond. Finally, deprotection of the amino group yields this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify impurities. Chiral HPLC is used to assess the enantiomeric excess.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the stereochemistry.

Conclusion

This compound is a fundamentally important molecule in the pharmaceutical industry due to its role as a direct precursor to Lacosamide. A thorough understanding of its properties, particularly its molecular weight and stereochemistry, is crucial for the development of robust and efficient manufacturing processes for this life-saving medication. The data and diagrams presented in this guide offer a foundational resource for professionals in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (R)-2-Amino-N-benzyl-3-methoxypropionamide [lgcstandards.com]

- 3. CAS 196601-69-1|this compound [rlavie.com]

- 4. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]

- 5. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 196601-69-1|(R)-2-Amino-N-benzyl-3-methoxypropanamide|BLD Pharm [bldpharm.com]

- 7. 2-amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | CID 9837181 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-Amino-N-benzyl-3-methoxypropionamide: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility data for (R)-Amino-N-benzyl-3-methoxypropionamide (CAS: 196601-69-1), a key intermediate in the synthesis of the antiepileptic drug Lacosamide. Due to the limited availability of public quantitative data, this document summarizes existing qualitative and calculated solubility information and provides a comprehensive, generalized experimental protocol for its determination.

Core Data Presentation: Solubility of this compound

| Solvent | Solubility | Method | Temperature |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (480.17 mM) | Experimental (ultrasonication required) | Not Specified |

| Chloroform | Slightly Soluble | Qualitative | Not Specified |

| Methanol | Slightly Soluble | Qualitative | Not Specified |

| Water | 1.41 mg/mL (0.00458 mol/L) | Calculated (ESOL) | Not Specified |

ESOL: Estimated Solubility from molecular structure.

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of a compound such as this compound, based on the widely accepted shake-flask method.[1][2][3]

1. Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

2. Materials and Equipment:

-

This compound (high purity)

-

Selected solvent(s) of analytical grade

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (or incubator shaker)

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

pH meter (for aqueous solutions)

3. Procedure:

-

Preparation: An excess amount of this compound is added to a series of vials containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation is achieved.[2]

-

Equilibration: The sealed vials are placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitated. The shaking time should be sufficient to allow the system to reach equilibrium, which is typically 24 to 72 hours.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[1]

-

Sample Separation: Once equilibrium is reached, the vials are removed from the shaker and allowed to stand, permitting the excess solid to settle. The saturated solution is then carefully separated from the undissolved solid. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[1]

-

Quantification: The clear, saturated filtrate is then diluted with a suitable solvent to a concentration within the calibrated range of the analytical method. The concentration of this compound in the diluted sample is accurately determined using a validated HPLC method. A calibration curve should be prepared using standard solutions of the compound in the same solvent system.[1]

-

Data Reporting: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically reported in mg/mL or mol/L at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound.

References

Desacetyl Lacosamide: A Technical Guide to its Synthesis and Role as a Key Precursor to Lacosamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetyl lacosamide, chemically known as (2R)-2-Amino-3-methoxy-N-(phenylmethyl)-propanamide, is a critical intermediate in the synthesis of the antiepileptic drug lacosamide.[1][2] Marketed as Vimpat®, lacosamide is utilized for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[3] This technical guide provides a comprehensive overview of the discovery, history, and synthesis of desacetyl lacosamide, with a focus on its role as a precursor to lacosamide. While extensive research has elucidated the pharmacological properties of lacosamide, this guide notes the current absence of publicly available data on the intrinsic pharmacological activity of desacetyl lacosamide itself, which is primarily regarded as a synthetic intermediate and a process impurity in the manufacturing of the final active pharmaceutical ingredient.[1][4]

Discovery and History

The discovery of desacetyl lacosamide is intrinsically linked to the development of lacosamide. Lacosamide, a functionalized amino acid, was first synthesized in 1996 at the University of Houston.[3] The development process involved the synthesis of several hundred modified amino acids, which were then phenotypically screened in rat models of epilepsy.[3] N-benzyl-2-acetamido-3-methoxypropionamide, the compound that would become lacosamide, was identified as a highly efficacious molecule, with its biological activity specifically attributed to the R-enantiomer.[3]

Desacetyl lacosamide emerged as the penultimate intermediate in the most common synthetic pathways leading to lacosamide. Its history is therefore not one of a discovered active agent, but rather of a crucial building block in the chemical process to create the final drug product. It is also classified as "Lacosamide EP Impurity D," highlighting its relevance in the quality control and purity analysis of lacosamide.[1][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of desacetyl lacosamide is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (2R)-2-Amino-3-methoxy-N-(phenylmethyl)-propanamide | [1] |

| Synonyms | N-Desacetyl Lacosamide, Lacosamide Impurity D | [1][2] |

| CAS Number | 196601-69-1 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [5] |

| Molecular Weight | 208.26 g/mol | [5] |

| Appearance | Off-White Low-Melting Solid | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Storage | Hygroscopic, Refrigerator, under inert atmosphere | [2] |

Synthesis of Desacetyl Lacosamide

The synthesis of desacetyl lacosamide is a key step in the production of lacosamide. Several synthetic routes have been developed, often starting from D-serine. These methods focus on achieving high enantiomeric purity of the desired (R)-isomer. Below are detailed experimental protocols for common synthetic pathways.

Synthesis Pathway 1: Starting from N-Boc-D-serine

This pathway involves the O-methylation of N-Boc-D-serine, followed by amidation with benzylamine, and subsequent deprotection of the Boc group to yield desacetyl lacosamide.

Experimental Protocol:

-

Step 1: O-methylation of N-Boc-D-serine: N-Boc-D-serine is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydroxide to form (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid.

-

Step 2: Amidation: The resulting carboxylic acid is then coupled with benzylamine. This reaction is typically carried out using a coupling agent such as isobutyl chloroformate in the presence of a base like N-methylmorpholine to form (2R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate.

-

Step 3: Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the amino group using a strong acid, such as hydrochloric acid, to yield desacetyl lacosamide ((2R)-2-amino-N-benzyl-3-methoxypropanamide).

Synthesis Pathway 2: Starting from D-serine methyl ester

An alternative route begins with the esterification of D-serine, followed by amidation and then methylation.

Experimental Protocol:

-

Step 1: Esterification of D-serine: D-serine is converted to its methyl ester, typically using thionyl chloride in methanol.

-

Step 2: Amidation: The D-serine methyl ester is then reacted with benzylamine to form (2R)-2-amino-N-benzyl-3-hydroxypropanamide.

-

Step 3: O-methylation: The hydroxyl group of the intermediate is methylated using a reagent like methyl iodide in the presence of silver oxide to produce desacetyl lacosamide. This step is then followed by N-acetylation to yield lacosamide.

Pharmacological Profile

Currently, there is a lack of publicly available scientific literature detailing the pharmacological, toxicological, or biological activity of desacetyl lacosamide. Its primary role described in scientific and patent literature is that of a synthetic precursor and process-related impurity in the manufacture of lacosamide.[1][4]

For context, the final drug product, lacosamide, exerts its anticonvulsant effects through a distinct mechanism of action. It selectively enhances the slow inactivation of voltage-gated sodium channels, which leads to the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing.[6][7] This mode of action differs from that of many other antiepileptic drugs that primarily affect the fast inactivation of sodium channels.[8] Lacosamide has also been reported to interact with collapsin response mediator protein 2 (CRMP-2), although the contribution of this interaction to its anticonvulsant effects is not fully established.[9]

Analytical Methods for Detection

The monitoring of desacetyl lacosamide as an impurity in lacosamide drug substance and product is crucial for quality control. Various analytical methods have been developed for the quantification of lacosamide and its impurities.

Table of Analytical Methods:

| Method | Description | Application | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase HPLC with UV detection is commonly used for the separation and quantification of lacosamide and its related substances, including desacetyl lacosamide. | Quality control of bulk drug and pharmaceutical formulations. | |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the detection and quantification of lacosamide and its metabolites and impurities in biological matrices and pharmaceutical samples. | Pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling. | [10] |

Conclusion

Desacetyl lacosamide, or (2R)-2-Amino-3-methoxy-N-(phenylmethyl)-propanamide, is a pivotal molecule in the chemical synthesis of the antiepileptic drug lacosamide. Its discovery and history are interwoven with the development of efficient and stereoselective manufacturing processes for lacosamide. While detailed synthetic protocols for its preparation are well-documented in the scientific and patent literature, there is a notable absence of data on its pharmacological activity. Future research could explore the potential biological effects of this key intermediate to fully characterize its profile. For now, its significance lies in its role as a critical building block in the production of an important therapeutic agent for individuals with epilepsy.

References

- 1. Lacosamide EP Impurity D (R-isomer) | 196601-69-1 | SynZeal [synzeal.com]

- 2. (R)-2-Amino-N-benzyl-3-methoxypropionamide [srdpharma.com]

- 3. Lacosamide - Wikipedia [en.wikipedia.org]

- 4. veeprho.com [veeprho.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetic and pharmacodynamic profile of lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lacosamide: a review of preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]

(R)-Amino-N-benzyl-3-methoxypropionamide: A Technical Overview of a Pharmacologically Inactive Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Amino-N-benzyl-3-methoxypropionamide, a chiral amino acid derivative, is primarily recognized as the major human metabolite of the antiepileptic drug, Lacosamide.[1][2] Also referred to as O-desmethyl-lacosamide or Lacosamide metabolite M5, this compound is the result of the hepatic metabolism of Lacosamide.[1][3] Despite its structural relationship to a potent anticonvulsant, this compound is considered to be pharmacologically inactive.[1][2][3] This technical guide provides a comprehensive overview of its properties, focusing on its metabolic pathway and pharmacokinetics, in the context of its parent compound, Lacosamide.

Biological Profile

Current scientific literature indicates that this compound does not possess any known pharmacological activity.[1][2][3] As a metabolite, its significance lies in the pharmacokinetic profile of Lacosamide, rather than any direct therapeutic effect.

Metabolic Pathway of Lacosamide to this compound

Lacosamide undergoes hepatic metabolism to form this compound through O-demethylation. This biotransformation is primarily mediated by several cytochrome P450 (CYP) enzymes, with CYP2C19 playing a significant role, and CYP3A4 and CYP2C9 also contributing.[3][4]

The following diagram illustrates the metabolic conversion of Lacosamide to its O-desmethyl metabolite.

Pharmacokinetics

While pharmacologically inactive, the pharmacokinetic properties of this compound are relevant to understanding the disposition of Lacosamide.

| Parameter | Value | Reference |

| Plasma Exposure | Approximately 10% of that of Lacosamide | [1] |

| Elimination Half-Life | Longer than Lacosamide (15 to 23 hours) | [5] |

| Formation | Primarily via hepatic metabolism by CYP3A4, CYP2C9, and CYP2C19 | [3][4] |

| Excretion | Approximately 30% of an administered Lacosamide dose is excreted in the urine as this metabolite. | [1][4] |

Experimental Protocols

Due to the established lack of pharmacological activity, there are no standard experimental protocols for evaluating the biological activity of this compound. Analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been developed for its quantification in plasma and other biological matrices for pharmacokinetic studies of Lacosamide.[6][7]

The workflow for a typical pharmacokinetic study involving the analysis of this compound is outlined below.

Context: Biological Activity of the Parent Compound, Lacosamide

To provide context, Lacosamide is an antiepileptic drug with a distinct mechanism of action.[2] It selectively enhances the slow inactivation of voltage-gated sodium channels, which results in the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing.[4] Additionally, Lacosamide has been shown to modulate the collapsin response mediator protein 2 (CRMP-2), which is involved in neuronal differentiation and axonal outgrowth.[2] The S-stereoisomer of Lacosamide does not exhibit antiepileptic activity.[2]

Conclusion

This compound is the pharmacologically inactive, O-desmethyl metabolite of the anticonvulsant drug Lacosamide. Its primary relevance in a research and drug development context is related to the metabolism and pharmacokinetics of its parent compound. While devoid of direct biological activity, understanding its formation and disposition is crucial for a complete characterization of Lacosamide's clinical pharmacology.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medicine.com [medicine.com]

- 5. camberpharma.com [camberpharma.com]

- 6. Pharmacology of lacosamide: From its molecular mechanisms and pharmacokinetics to future therapeutic applications [ouci.dntb.gov.ua]

- 7. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Properties of N-benzyl-3-methoxypropionamide Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-methoxypropionamide and its isomers represent a class of compounds with significant interest in the pharmaceutical industry, primarily due to the anticonvulsant properties exhibited by one of its chiral variants. This technical guide provides an in-depth exploration of the chiral properties, synthesis, and biological activities of the enantiomers of a key derivative, N-benzyl-2-acetamido-3-methoxypropionamide, commonly known as lacosamide. The stereochemistry of these molecules is paramount, as it dictates their pharmacological and toxicological profiles. The (R)-enantiomer, lacosamide, is an approved antiepileptic drug, whereas the (S)-enantiomer is pharmacologically inactive.[1] This guide will delve into the distinct characteristics of these isomers, offering detailed experimental protocols and comparative data to aid in research and development.

Physicochemical and Pharmacological Properties of Enantiomers

The distinct three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers of N-benzyl-2-acetamido-3-methoxypropionamide leads to significant differences in their physical and biological properties. The (R)-enantiomer is responsible for the therapeutic effects, highlighting the importance of stereoselectivity in drug design.

| Property | (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) | (S)-N-benzyl-2-acetamido-3-methoxypropionamide |

| Molecular Formula | C₁₃H₁₈N₂O₃ | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol | 250.29 g/mol |

| Melting Point | 141-146°C[2][3] | Data not available |

| Specific Rotation | [α]D²³ +16.0° (c = 1 in CH₃OH)[3] | Data not available (expected to be approx. -16.0°) |

| Biological Activity | Anticonvulsant[3] | Inactive[1] |

| Mechanism of Action | Selective enhancement of slow inactivation of voltage-gated sodium channels[4] | No significant effect on slow inactivation of voltage-gated sodium channels[4] |

| EC₅₀ (in vitro) | Tonic duration: 41 µM; Max. firing frequency: 71 µM[1] | No significant effect up to 320 µM[1] |

| Effect on I_Na slow inactivation | Shifts voltage dependence by -33 ± 7 mV (at 100 µM)[4] | No significant effect[4] |

Mechanism of Action: Stereoselective Sodium Channel Modulation

The primary mechanism of action for the anticonvulsant effect of (R)-N-benzyl-2-acetamido-3-methoxypropionamide is the selective enhancement of slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing. Notably, this effect is stereoselective, with the (S)-enantiomer showing no significant activity at this target.[4] There is also evidence suggesting a potential interaction with the collapsin-response mediator protein 2 (CRMP-2), which may contribute to its overall neurological effects.[5]

References

- 1. Stereoselective effects of the novel anticonvulsant lacosamide against 4-AP induced epileptiform activity in rat visual cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lacosamide CAS#: 175481-36-4 [m.chemicalbook.com]

- 4. Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

Spectroscopic and Synthetic Profile of (R)-Amino-N-benzyl-3-methoxypropionamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (R)-Amino-N-benzyl-3-methoxypropionamide, a key intermediate in the synthesis of the anticonvulsant drug Lacosamide.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its spectral characteristics and detailed experimental methodologies. The guide presents quantitative spectroscopic data in structured tables for ease of comparison and outlines detailed protocols for its synthesis and analysis. Furthermore, a logical workflow for its preparation and characterization is visualized using a Graphviz diagram.

Introduction

This compound (CAS No: 196601-69-1) is a chiral amine and an important synthetic precursor.[3][4][5][6] Its structural characterization is crucial for ensuring the purity and quality of active pharmaceutical ingredients derived from it. This guide summarizes the available spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides representative experimental protocols for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for a phosphate salt of this compound, a closely related derivative.[7] This data is critical for the structural elucidation and quality control of the compound.

Table 1: ¹H NMR Spectral Data of this compound Phosphate [7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| 7.39 – 7.17 | m | 5H | Ar-H |

| 4.19 | d, J = 6.2 Hz | 2H | Ar-CH₂ |

| 3.76 | d, J = 6.7 Hz | 2H | O-CH₂ |

| 3.26 | s | 3H | O-CH₃ |

| 1.84 | dq, J = 13.4, 6.8 Hz | 1H | CH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of this compound Phosphate [7]

| Chemical Shift (δ) ppm | Tentative Assignment |

| 171.98 | C=O |

| 139.93 | Ar-C |

| 128.21 | Ar-CH (2C) |

| 126.95 | Ar-CH (2C) |

| 126.69 | Ar-CH |

| 72.90 | O-CH₂ |

| 63.66 | CH-NH₂ |

| 58.50 | O-CH₃ |

| 43.73 | Ar-CH₂ |

Solvent: DMSO-d₆

Table 3: High-Resolution Mass Spectrometry (HRMS) Data [7]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 209.1285 | 209.1340 |

| [M+Na]⁺ | 231.1104 | 231.1159 |

Experimental Protocols

The following protocols are representative methods for the synthesis and spectroscopic analysis of this compound, based on established procedures for similar compounds.[8][9]

Synthesis of this compound

A common route to synthesize this compound involves the amidation of a suitably protected D-serine derivative.[2]

Materials:

-

(R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid

-

Benzylamine

-

Coupling agent (e.g., HATU)

-

Base (e.g., DIEA)

-

Solvent (e.g., Dichloromethane)

-

Deprotection agent (e.g., Trifluoroacetic acid or Phosphoric acid)[10]

Procedure:

-

Dissolve (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid (1.0 eq) in dichloromethane.

-

Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIEA, 2.0 eq) to the solution and stir for 10 minutes.

-

Add benzylamine (1.0 eq) to the reaction mixture and stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and an appropriate aqueous solution to remove excess reagents and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Dissolve the purified Boc-protected intermediate in a suitable solvent and add the deprotection agent (e.g., trifluoroacetic acid or phosphoric acid).[10]

-

Stir the mixture until the deprotection is complete.

-

Neutralize the reaction mixture and extract the product into an organic solvent.

-

Dry the organic layer and evaporate the solvent to yield this compound.

Spectroscopic Characterization

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11]

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Use a standard pulse program.

-

Set a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.[12]

-

Reference the spectrum to the solvent peak.[13]

Sample Preparation:

-

For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a sufficient number of scans to obtain a high-quality spectrum.

-

Identify characteristic absorption bands for the functional groups present, such as N-H stretches (around 3300-3500 cm⁻¹), C=O stretch (amide I band, around 1650 cm⁻¹), and N-H bend (amide II band, around 1550 cm⁻¹).[14][15][16]

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Dilute the solution to an appropriate concentration for analysis.

Acquisition:

-

Use an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS).[17]

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

-

Calibrate the instrument using a suitable reference standard to ensure accurate mass measurement.[18]

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a simplified signaling pathway context where such chiral molecules are relevant.

Caption: Synthetic and Characterization Workflow.

Caption: Context of Chiral Intermediate in Drug Synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. 196601-69-1|(R)-2-Amino-N-benzyl-3-methoxypropanamide|BLD Pharm [bldpharm.com]

- 4. CAS 196601-69-1|this compound [rlavie.com]

- 5. echemi.com [echemi.com]

- 6. (R)-2-Amino-N-benzyl-3-methoxypropionamide [lgcstandards.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. mdpi.com [mdpi.com]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. personal.utdallas.edu [personal.utdallas.edu]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

The Pivotal Role of (R)-Amino-N-benzyl-3-methoxypropionamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Amino-N-benzyl-3-methoxypropionamide, a chiral synthetic intermediate, holds a crucial position in the landscape of modern medicinal chemistry. While not a therapeutic agent in itself, its significance is intrinsically linked to the synthesis of the novel antiepileptic drug, Lacosamide. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and critical role of this compound as a key building block. The stereospecificity of this molecule is paramount to the pharmacological activity of the final active pharmaceutical ingredient (API), highlighting the importance of precise chiral control in its manufacturing processes. This document will detail established experimental protocols for its synthesis and purification, present its physicochemical properties in a structured format, and illustrate its position within the synthetic pathway of Lacosamide through logical diagrams.

Introduction

In the intricate process of drug discovery and development, the focus often lies on the final active molecule. However, the journey to a successful therapeutic agent is paved with critical intermediates, the unsung heroes of medicinal chemistry. This compound, also known as N-Desacetyl Lacosamide, is a prime example of such a pivotal compound.[1] Its primary and currently exclusive role in medicinal chemistry is serving as a key precursor in the industrial synthesis of Lacosamide, a third-generation anti-seizure medication.[2][3]

Lacosamide, with the chemical name (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is utilized for the adjunctive treatment of partial-onset seizures.[4] Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, a mode of action that distinguishes it from many other antiepileptic drugs.[5][6] The anticonvulsant activity of Lacosamide is highly stereospecific, with the (R)-enantiomer being the pharmacologically active form. Consequently, the synthesis of Lacosamide demands stringent control over stereochemistry, a challenge that is directly addressed through the use of the chiral intermediate, this compound.

This guide will delve into the technical aspects of this crucial intermediate, providing researchers and drug development professionals with a comprehensive understanding of its synthesis and properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and subsequent reactions. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [7] |

| CAS Number | 196601-69-1 | [1] |

| Appearance | Colorless liquid to light yellow oil or white to off-white powder | [1][2][8] |

| Boiling Point | 421.9 ± 45.0 °C (Predicted) | [9] |

| Density | 1.107 g/cm³ | [2] |

| Flash Point | 208.986 °C | [2] |

| Refractive Index | 1.535 | [2] |

Synthesis of this compound

The synthesis of this compound is a critical step in the overall manufacturing process of Lacosamide. Various synthetic routes have been developed, often starting from the chiral precursor D-serine to establish the required (R)-stereochemistry. The following sections detail a common experimental protocol.

General Synthetic Pathway

A prevalent strategy for the synthesis of this compound involves a multi-step process that begins with the protection of the amino group of D-serine, followed by O-methylation, amidation with benzylamine, and subsequent deprotection of the amino group.

Detailed Experimental Protocol

The following protocol is a composite of methodologies described in the scientific literature and patent documents.

Step 1: N-protection of D-serine

-

Objective: To protect the amino group of D-serine to prevent side reactions in subsequent steps.

-

Procedure: D-serine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base (e.g., sodium hydroxide) in a solvent mixture such as water and an organic solvent (e.g., dioxane) to yield N-Boc-D-serine.

Step 2: O-methylation of N-Boc-D-serine

-

Objective: To introduce the methoxy group at the 3-position.

-

Procedure: N-Boc-D-serine is dissolved in a suitable solvent like dichloromethane. A methylating agent, such as dimethyl sulfate, is added, often in the presence of a phase transfer catalyst and a base like sodium hydroxide. This reaction yields (R)-N-Boc-2-amino-3-methoxypropanoic acid.

Step 3: Amidation with Benzylamine

-

Objective: To form the N-benzyl amide bond.

-

Procedure: (R)-N-Boc-2-amino-3-methoxypropanoic acid is activated, for example, by forming a mixed anhydride with isobutyl chloroformate in the presence of a base like N-methylmorpholine. Benzylamine is then added to the reaction mixture to form (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide.

Step 4: N-deprotection

-

Objective: To remove the Boc protecting group to yield the final intermediate.

-

Procedure: The Boc-protected amide is treated with a strong acid, such as hydrochloric acid or methanesulfonic acid, in a solvent like dichloromethane.[10] After the reaction is complete, the reaction mixture is neutralized with a base, and the product, this compound, is extracted with an organic solvent.

Role in Lacosamide Synthesis

The synthesized this compound serves as the immediate precursor to Lacosamide. The final step in the synthesis is the acetylation of the primary amino group.

Acetylation Protocol

-

Objective: To introduce the acetyl group to the primary amine.

-

Procedure: this compound is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. An acetylating agent, typically acetic anhydride, is added in the presence of a base like potassium carbonate or pyridine.[10] The reaction is usually carried out at a controlled temperature (e.g., 0-5°C initially, then stirred at room temperature). After completion, the reaction mixture is washed with water, and the organic layer is concentrated to yield crude Lacosamide, which is then purified by crystallization.[10]

Structure-Activity Relationship (SAR) Context

While this compound itself is not biologically active as an anticonvulsant, its structural features are foundational to the activity of Lacosamide. SAR studies on Lacosamide have revealed that the N-benzyl group and the methoxy group at the 3-position are critical for its anticonvulsant properties.[11] These studies have shown that small, non-polar, and non-bulky substituents at the 3-oxy position generally retain pronounced seizure protection.[11][12] The presence of the primary amine in the intermediate allows for the straightforward introduction of the acetyl group, which is also essential for the pharmacological activity of Lacosamide.

Conclusion

This compound exemplifies the critical importance of synthetic intermediates in medicinal chemistry. Although it does not possess therapeutic properties of its own, its role as the direct precursor to the antiepileptic drug Lacosamide is indispensable. The stereochemical integrity of this molecule is a determining factor in the efficacy of the final drug product. The synthetic pathways and protocols detailed in this guide underscore the chemical ingenuity required to produce complex, chiral molecules on a large scale. For researchers and professionals in drug development, a comprehensive understanding of such key intermediates is fundamental to the successful and efficient production of life-saving medications. Further research into optimizing the synthesis of this compound could lead to more cost-effective and environmentally friendly manufacturing processes for Lacosamide, ultimately benefiting patients worldwide.

References

- 1. CAS 196601-69-1|this compound [rlavie.com]

- 2. innospk.com [innospk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Lacosamide? [synapse.patsnap.com]

- 7. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. esschemco.com [esschemco.com]

- 9. (R)-2-amino-N-benzyl-3-methoxypropanamide CAS#: 196601-69-1 [m.chemicalbook.com]

- 10. US20130102811A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

- 11. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-Amino-N-benzyl-3-methoxypropionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-N-benzyl-3-methoxypropionamide is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the anticonvulsant drug Lacosamide.[1][2] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for two primary methods of its enantioselective synthesis: chiral resolution of a racemic mixture and asymmetric synthesis starting from a chiral precursor, D-serine. These methods are designed to yield the desired (R)-enantiomer with high chemical and enantiomeric purity.

Introduction

The development of stereochemically pure pharmaceuticals is of paramount importance, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] (R)-2-Amino-N-benzyl-3-methoxypropionamide serves as a critical building block, and its enantiomeric purity directly impacts the quality and efficacy of the final drug product.[2] The protocols outlined below provide reliable methods for obtaining this intermediate in a laboratory or process chemistry setting.

Method 1: Chiral Resolution of Racemic 2-Amino-N-benzyl-3-methoxypropionamide

This method involves the synthesis of a racemic mixture of 2-Amino-N-benzyl-3-methoxypropionamide, followed by separation of the enantiomers using a chiral resolving agent, D-tartaric acid. This approach leverages the differential solubility of the resulting diastereomeric salts.[4][5]

Experimental Protocol

Step 1: Synthesis of Racemic 2-Amino-N-benzyl-3-methoxypropionamide

A detailed protocol for the synthesis of the racemic starting material is a prerequisite for this method. Standard peptide coupling or amidation procedures can be employed, starting from racemic 2-amino-3-methoxypropanoic acid and benzylamine.

Step 2: Chiral Resolution using D-Tartaric Acid [4]

-

Dissolution: In a suitable reaction vessel, dissolve the racemic (R/S)-2-amino-N-benzyl-3-methoxypropionamide enantiomeric mixture in a resolution solvent. A mixture of a C1-C4 lower alcohol and water is recommended, with ethanol being a preferred choice.[4] The molar ratio of the racemic amine to D-tartaric acid should be in the range of 1:0.3 to 1:1.5.[4]

-

Salt Formation and Crystallization: Add D-tartaric acid to the solution. The (R)-enantiomer will selectively form a less soluble diastereomeric salt with D-tartaric acid, leading to its precipitation.

-

Isolation: The precipitated R-(-)-2-amino-3-methoxy-N-benzylpropionamide-D-tartrate is isolated by filtration.

-

Purification: The isolated salt can be recrystallized from an aqueous ethanol solution (e.g., 95% wt) to achieve high optical purity.[4]

-

Liberation of the Free Amine: The purified diastereomeric salt is dissolved in a suitable solvent (e.g., ethanol). An aqueous solution of a base, such as sodium hydroxide (e.g., 20% wt), is added to neutralize the tartaric acid and liberate the free (R)-2-Amino-N-benzyl-3-methoxypropionamide. The reaction is typically stirred for 30 minutes.

-

Extraction: The free amine is extracted from the aqueous phase using an organic solvent like dichloromethane. The organic layers are combined.

-

Final Product Isolation: The solvent is removed under reduced pressure to yield the (R)-2-Amino-N-benzyl-3-methoxypropionamide.

Data Presentation

| Parameter | Value | Reference |

| Resolving Agent | D-Tartaric Acid | [4] |

| Resolution Solvent | C1-C4 Lower Alcohol/Water | [4] |

| Molar Ratio (Amine:Acid) | 1:0.3 - 1:1.5 | [4] |

| Purity of Recrystallized Salt | R: 99.1%, S: 0.6% (HPLC) | [4] |

| Melting Point of Tartrate Salt | 102 - 103.5 °C | [4] |

Workflow Diagram

Caption: Workflow for the chiral resolution of racemic 2-Amino-N-benzyl-3-methoxypropionamide.

Method 2: Enantioselective Synthesis from D-Serine

This method utilizes the chiral pool approach, starting with the naturally occurring amino acid D-serine. The synthesis involves protection of the amino group, methylation of the hydroxyl group, amidation with benzylamine, and subsequent deprotection.

Experimental Protocol

Step 1: N-Protection of D-Serine

-

Reaction Setup: Dissolve D-serine in a suitable solvent system. For Boc protection, a mixture of an organic solvent and an aqueous basic solution is common.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc-anhydride) to the solution while maintaining a basic pH with a base like sodium hydroxide.

-

Reaction and Workup: Stir the reaction at room temperature until completion. Acidify the mixture and extract the N-Boc-D-serine into an organic solvent.

Step 2: O-Methylation of N-Boc-D-Serine

-

Reaction Setup: Dissolve N-Boc-D-serine in a suitable aprotic solvent, such as tetrahydrofuran (THF).

-

Reagent Addition: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., sodium hydride or silver oxide).

-

Reaction and Workup: Stir the reaction, typically at room temperature, until the starting material is consumed. Quench the reaction and extract the N-Boc-O-methyl-D-serine.

Step 3: Amidation with Benzylamine

-

Activation: Activate the carboxylic acid of N-Boc-O-methyl-D-serine using a coupling agent (e.g., EDC/HOBt, HATU, or by forming an acid chloride with thionyl chloride or oxalyl chloride).

-

Amine Addition: Add benzylamine to the activated acid.

-

Reaction and Workup: Stir the reaction until amide formation is complete. Purify the resulting N-Boc protected (R)-2-Amino-N-benzyl-3-methoxypropionamide by chromatography or crystallization.

Step 4: N-Deprotection

-

Reaction Setup: Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).

-

Reagent Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[2]

-

Reaction and Isolation: Stir the reaction at room temperature. Upon completion, neutralize the excess acid and isolate the final product, (R)-2-Amino-N-benzyl-3-methoxypropionamide.

Data Presentation

| Step | Key Reagents | Typical Solvent | Expected Outcome |

| N-Protection | Boc-Anhydride, NaOH | Dioxane/Water | N-Boc-D-Serine |

| O-Methylation | Methyl Iodide, Ag2O | Acetonitrile | N-Boc-O-methyl-D-serine |

| Amidation | Benzylamine, EDC/HOBt | Dichloromethane | Boc-(R)-2-amino-N-benzyl-3-methoxypropionamide |

| N-Deprotection | Trifluoroacetic Acid | Dichloromethane | (R)-2-Amino-N-benzyl-3-methoxypropionamide |

Workflow Diagram

Caption: Asymmetric synthesis of (R)-2-Amino-N-benzyl-3-methoxypropionamide from D-serine.

Conclusion

Both chiral resolution and asymmetric synthesis from D-serine are viable and effective methods for producing enantiomerically pure (R)-2-Amino-N-benzyl-3-methoxypropionamide. The choice of method may depend on factors such as the availability of starting materials, cost, and scalability. The protocols and data provided herein offer a comprehensive guide for researchers and professionals in the field of drug development and synthesis. Careful execution of these procedures and appropriate analytical monitoring are essential for achieving the desired product quality.

References

- 1. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. rsc.org [rsc.org]

- 4. CN102516114B - R-(-)-2-amino-3-methoxyl-N-benzyl propionamide-D-tartrate and preparation method thereof - Google Patents [patents.google.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for (R)-Amino-N-benzyl-3-methoxypropionamide as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Amino-N-benzyl-3-methoxypropionamide, also known as N-Desacetyl Lacosamide, is a key chiral building block in the synthesis of various pharmaceutical compounds. Its primary significance lies in its role as a direct precursor to Lacosamide, an anticonvulsant drug used in the treatment of epilepsy. The stereochemistry at the C-2 position is crucial for the biological activity of the final drug product. These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to Lacosamide, along with relevant technical data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 196601-69-1 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 208.26 g/mol | [2][3] |

| Appearance | Colorless liquid to Off-White Low-Melting Solid | [1] |

| Storage | 2-8°C, protected from light, dry, sealed | [3] |

Applications

The primary application of this compound is as a key intermediate in the synthesis of Lacosamide.[4] Its chiral nature makes it a valuable component in the development of enantiomerically pure drugs, particularly those targeting neurological disorders.[3]

Experimental Protocols

Protocol 1: Synthesis of (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide from N-Boc-D-serine

This protocol outlines the O-methylation of N-Boc-D-serine followed by amidation with benzylamine.

Materials:

-

N-Boc-D-serine

-

Tetrabutylammonium bromide

-

Toluene

-

20 wt % Sodium hydroxide (NaOH) solution

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

50 wt % Sodium hydroxide (NaOH) solution

-

50 wt % Citric acid solution

-

Dichloromethane (CH₂Cl₂)

-

Isobutyl chloroformate

-

N-methylmorpholine (NMM)

-

Benzylamine

Procedure:

-

Suspend N-Boc-D-serine (100.0 g, 0.48 mol) and tetrabutylammonium bromide (5.2 g, 0.0195 mol) in toluene (500 mL) and cool the mixture to 0–10 °C.

-

Add 20 wt % NaOH solution (97.5 g, 0.48 mol) at 0–10 °C and stir the resulting mixture for 30 minutes.

-

Add dimethyl sulfate (246 g, 1.95 mol) and 50 wt % NaOH solution (179.5 g, 2.245 mol) at -5 to 5 °C.

-

Stir the mixture for 12 hours.

-

Add water (300 mL) and acidify the aqueous layer to a pH of <3.5 with 50 wt % citric acid.

-

Extract the aqueous layer with CH₂Cl₂ (2 x 500 mL, 1 x 300 mL).

-

Combine the organic extracts and evaporate to obtain (R)-2-N-Boc-amino-3-methoxypropanoic acid (crude yield ~100%).

-

Dissolve the crude (R)-2-N-Boc-amino-3-methoxypropanoic acid in CH₂Cl₂ (800 mL) and cool to -10 to 0 °C.

-

Add N-methylmorpholine and isobutyl chloroformate to form the mixed anhydride in situ.

-

Add benzylamine to the reaction mixture and stir until the reaction is complete (monitored by TLC or HPLC).

-

Wash the reaction mixture with water and aqueous acid to remove excess reagents.

-

Concentrate the organic layer to obtain (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide.

Quantitative Data:

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| O-methylation | (R)-2-N-Boc-amino-3-methoxypropanoic acid | N-Boc-D-serine | 1:4.06 (Dimethyl sulfate) | Toluene | -5 to 5 | 12 | ~100 (crude) |

| Amidation | (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide | (R)-2-N-Boc-amino-3-methoxypropanoic acid | 1:1.1 (Benzylamine) | CH₂Cl₂ | -10 to 0 | Varies | Not specified |

Protocol 2: Deprotection to Yield this compound

This protocol describes the removal of the Boc protecting group to yield the final chiral building block.

Materials:

-

(R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide

-

30% v/v aqueous methanesulfonic acid

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Aqueous sodium hydroxide or potassium carbonate solution

Procedure:

-

Dissolve (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide (8.66 g, 0.028 mol) in dichloromethane.

-

Add 30% v/v aqueous methanesulfonic acid (14.5 mL) and stir at ambient temperature for 18 hours.[5]

-

Add water to the mixture, stir, and separate the aqueous layer.

-

Basify the aqueous layer to a pH of 10-12 with an aqueous base (e.g., NaOH or K₂CO₃).[5]

-

Extract the aqueous layer with dichloromethane to obtain a solution of this compound.[5]

-

The resulting solution can be used directly in the next step or concentrated to isolate the product.

Quantitative Data:

| Step | Product | Starting Material | Deprotecting Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Deprotection | This compound | (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide | Methanesulfonic acid | Dichloromethane | Ambient | 18 | Not specified (used in situ) |

Protocol 3: Synthesis of Lacosamide by Acetylation

This protocol details the final acetylation step to produce Lacosamide.

Materials:

-

This compound solution in dichloromethane

-

Potassium carbonate or Triethylamine

-

Acetic anhydride

-

Ethyl acetate

-

Cyclohexane

Procedure:

-

To a solution of (R)-Amino-N-benzyl-3-methoxypropanamide (60.0 g) in cyclohexane (600 ml) and ethyl acetate (540 ml), add triethylamine (7.29 g).[6]

-

Slowly add acetic anhydride (35.29 g) while maintaining the temperature at 25-30°C over 15-20 minutes.[6]

-

Raise the temperature of the reaction mixture to 35-40°C and maintain for 4 hours.[6]

-

After completion of the reaction, cool the mixture to 0 to 5°C within 1 hour and maintain for 1.5 hours.[6]

-

Filter the reaction mass at 0-5°C to collect the crude Lacosamide.[6]

-

The crude product can be further purified by crystallization from ethyl acetate.

Quantitative Data:

| Step | Product | Starting Material | Acetylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetylation | Lacosamide | This compound | Acetic anhydride | Triethylamine | Cyclohexane/Ethyl acetate | 25-40 | 4 | ~90[6] |

Signaling Pathway Involvement

This compound itself is not directly implicated in signaling pathways. However, its sole purpose in this context is as a precursor to Lacosamide. Lacosamide has a dual mechanism of action, one of which involves the modulation of the Collapsin Response Mediator Protein 2 (CRMP-2).[4][7] CRMP-2 is a phosphoprotein involved in neuronal plasticity and cytoskeletal dynamics.[8] Lacosamide is believed to interact with CRMP-2, although the precise binding site and mechanism are still under investigation.[7] The following diagram illustrates a simplified signaling pathway involving CRMP-2, which can be influenced by various upstream signals, leading to its phosphorylation and subsequent effects on microtubule dynamics and axonal growth.

References

- 1. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]

- 2. CN102516114B - R-(-)-2-amino-3-methoxyl-N-benzyl propionamide-D-tartrate and preparation method thereof - Google Patents [patents.google.com]

- 3. US20130041180A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide - Google Patents [patents.google.com]

- 4. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2012001710A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]

- 6. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]

- 7. Lacosamide as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note and Protocol for the N-benzylation of 3-methoxypropionamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzylated amides are significant structural motifs in a variety of biologically active molecules and are key intermediates in organic synthesis. The introduction of a benzyl group can modulate the pharmacological properties of a compound, such as its binding affinity to biological targets and its metabolic stability. This document provides a detailed protocol for the N-benzylation of 3-methoxypropionamide to synthesize N-benzyl-3-methoxypropionamide. The described method is based on the nucleophilic substitution reaction of the amide anion, generated by a strong base, with a benzyl halide.

Reaction Scheme

The N-benzylation of 3-methoxypropionamide proceeds via a two-step, one-pot synthesis. The first step involves the deprotonation of the amide N-H by a strong base, typically sodium hydride (NaH), to form a sodium amide intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide) in an SN2 reaction to form the desired N-benzyl-3-methoxypropionamide.[1][2][3][4]

Materials and Reagents

-

3-methoxypropionamide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether or hexanes (for washing NaH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Ice bath

-

Separatory funnel

-